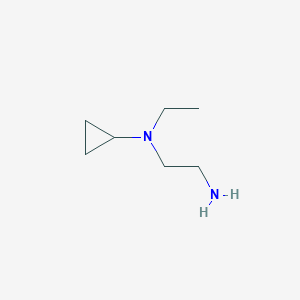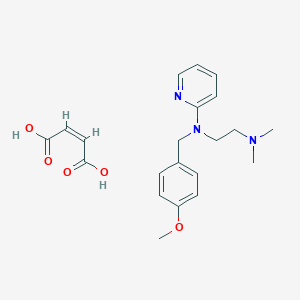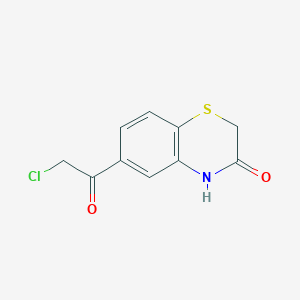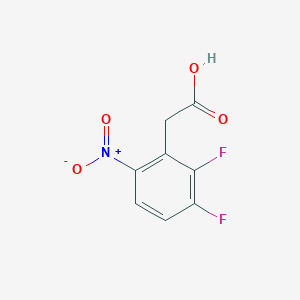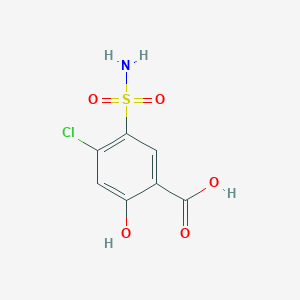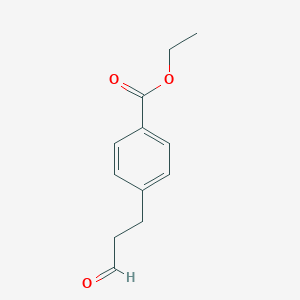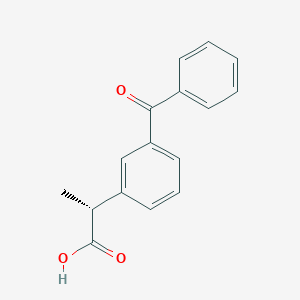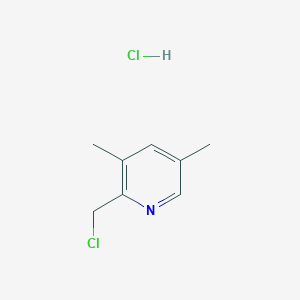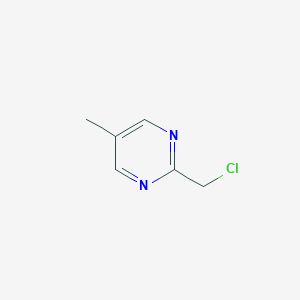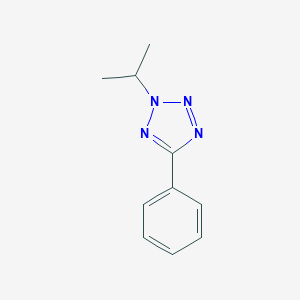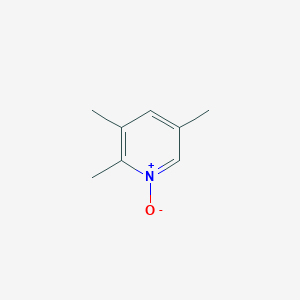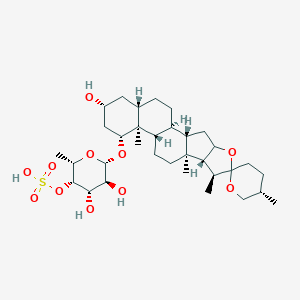
Brisbagenin fucoside-4-(hydrogen sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brisbagenin fucoside-4-(hydrogen sulfate) is a natural compound that has been found in various medicinal plants. It is a triterpenoid saponin and has been shown to possess various biological activities. In recent years, there has been an increased interest in the synthesis and study of this compound due to its potential therapeutic applications.
Mecanismo De Acción
Brisbagenin fucoside-4-(hydrogen sulfate) exerts its biological effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. The compound has also been shown to induce apoptosis in cancer cells, which can help prevent tumor growth. Additionally, it has been shown to inhibit the replication of certain viruses, such as the influenza virus.
Biochemical and physiological effects:
Brisbagenin fucoside-4-(hydrogen sulfate) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which can help prevent cellular damage. The compound has also been shown to regulate glucose metabolism, which can help prevent diabetes. Additionally, it has been shown to have a positive effect on liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Brisbagenin fucoside-4-(hydrogen sulfate) in lab experiments is its natural origin. This can help reduce the risk of toxicity and side effects. However, the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of Brisbagenin fucoside-4-(hydrogen sulfate). One area of research is the development of novel synthesis methods to increase the availability of the compound for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of the compound. Finally, the development of Brisbagenin fucoside-4-(hydrogen sulfate) derivatives may lead to the development of more potent and selective therapeutic agents.
Métodos De Síntesis
Brisbagenin fucoside-4-(hydrogen sulfate) can be synthesized from various plant sources. One of the most common methods is the extraction of the compound from the roots of the medicinal plant, Anemarrhena asphodeloides. The extracted compound is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Brisbagenin fucoside-4-(hydrogen sulfate) has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-diabetic properties. The compound has also been shown to have a positive effect on the immune system.
Propiedades
Número CAS |
151589-15-0 |
|---|---|
Nombre del producto |
Brisbagenin fucoside-4-(hydrogen sulfate) |
Fórmula molecular |
C33H54O11S |
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5S,6S)-4,5-dihydroxy-6-[(1S,2S,5'S,7S,8R,9S,12S,13S,14R,16R,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14-yl]oxy-2-methyloxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C33H54O11S/c1-16-8-11-33(40-15-16)17(2)26-24(43-33)14-23-21-7-6-19-12-20(34)13-25(32(19,5)22(21)9-10-31(23,26)4)42-30-28(36)27(35)29(18(3)41-30)44-45(37,38)39/h16-30,34-36H,6-15H2,1-5H3,(H,37,38,39)/t16-,17-,18-,19-,20+,21+,22-,23-,24?,25+,26-,27-,28-,29+,30+,31-,32-,33?/m0/s1 |
Clave InChI |
VEBWDEUHONOFKN-BEPJGEAPSA-N |
SMILES isomérico |
C[C@H]1CCC2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O[C@@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
Sinónimos |
1-O-(fucopyranosyl-(4'-sulfate))-5-spirostane-1,3-diol 1-O-FucSO4-SSD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



